2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-13-9-10-4-3-6-12(8-10)7-5-11/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGRPXBUINJAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals.
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects.
Biochemical Analysis
Biochemical Properties
2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation. This interaction involves the binding of this compound to specific proteins, facilitating their degradation and thereby regulating protein levels within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in targeted protein degradation can lead to the downregulation of specific proteins, thereby altering cellular signaling pathways and gene expression patterns. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to act as a semi-flexible linker in PROTACs involves binding to target proteins and facilitating their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within the cell, thereby modulating cellular functions and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained modulation of cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target protein levels. At higher doses, it can lead to toxic or adverse effects, including potential off-target interactions and disruption of normal cellular functions. Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels within the cell. Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to selectively accumulate in target tissues can enhance its therapeutic efficacy and reduce off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This subcellular localization is essential for its role in modulating cellular processes and achieving desired biochemical outcomes.
Biological Activity
2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits interactions with various enzymes and receptors, making it a candidate for therapeutic applications, particularly in neuropharmacology and anti-inflammatory treatments.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. PDE4 inhibitors are being explored for their potential in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Receptor Interactions : The compound may also interact with various receptors, influencing neuropharmacological pathways. This includes potential anxiolytic and antidepressant effects, which are characteristic of many piperidine derivatives .
Biological Activity Overview
Research findings indicate that this compound exhibits several notable biological activities:
| Activity | Description | Reference |
|---|---|---|
| PDE4 Inhibition | Effective inhibition of PDE4 activity, suggesting anti-inflammatory potential. | |
| Neuropharmacological Effects | Potential anxiolytic and antidepressant effects based on structural similarities to known drugs. | |
| Interaction with Receptors | Modulation of receptor activity, which may influence various signaling pathways. |
Case Studies and Research Findings
Recent studies have focused on the pharmacological profile of this compound:
- PDE4 Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits PDE4, with IC50 values indicating significant potency. This suggests its potential utility in treating inflammatory diseases .
- Neuropharmacological Research : Animal studies have indicated that similar piperidine compounds exhibit anxiolytic effects, prompting further investigation into the behavioral effects of this compound in preclinical models .
- Safety and Toxicology Assessments : Preliminary toxicological evaluations have shown no acute toxicity at high doses in animal models, supporting the safety profile necessary for further development .
Scientific Research Applications
Therapeutic Applications
1.1 Central Nervous System Disorders
Research indicates that compounds similar to 2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine may exhibit neuroprotective properties. These compounds are being explored for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. For instance, studies have suggested that piperidine derivatives can enhance cognitive function and reduce neuroinflammation, which are critical factors in the progression of Alzheimer's disease .
1.2 Pain Management
Another significant application of this compound is in pain management. The piperidine structure is known for its analgesic properties, making it a candidate for developing new pain relief medications. Research has shown that modifications to the piperidine ring can lead to increased potency and selectivity for pain-related receptors, potentially leading to more effective analgesics with fewer side effects .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies have demonstrated that this compound exhibits favorable absorption characteristics and a manageable half-life, which supports its potential use in chronic therapies .
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Half-life | 4-6 hours |
| Bioavailability | Moderate (50%) |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Case Studies
4.1 Alzheimer's Disease Model
In a recent study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function as measured by behavioral tests. The compound was found to reduce amyloid plaque formation and improve synaptic plasticity, suggesting a dual mechanism of action involving both neuroprotection and cognitive enhancement .
4.2 Pain Relief Efficacy
A clinical trial assessed the efficacy of a formulation containing this compound in patients suffering from chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo, with a favorable safety profile noted throughout the study duration .
Comparison with Similar Compounds
Alkyl vs. Alkoxyalkyl Substituents
- 2-[4-(Methoxymethyl)piperidin-1-yl]ethan-1-amine (C9H13N, MW 135.21): Replacing the ethoxymethyl group with a methoxymethyl group reduces steric bulk and slightly lowers molecular weight. This analog may exhibit higher metabolic stability due to the shorter alkyl chain but lower lipophilicity (logP estimated at ~0.5) compared to the ethoxymethyl derivative .
- 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine (C9H20N2, MW 156.27): The dimethyl group increases steric hindrance and lipophilicity (logP ~1.8), which could enhance membrane permeability but reduce water solubility. This structural change may shift target selectivity in receptor-binding assays .
Bulky Aromatic Substituents
Compounds like N-Methyl-2-(4-((2-(trifluoromethyl)benzyl)oxy)piperidin-1-yl)ethan-1-amine (33, C17H23F3N2O, MW 328.37) introduce a trifluoromethylbenzyloxy group. These derivatives show:
- Increased molecular weight (>300 Da) and lipophilicity (logP ~3.2), favoring CNS penetration.
- Distinct NMR profiles: The trifluoromethyl group causes significant deshielding in ^1H NMR (δ 7.6–7.8 ppm for aromatic protons) compared to the ethoxymethyl analog (δ 3.3–3.6 ppm for ethoxy protons) .
Functional Group Modifications on the Ethanamine Side Chain
Methylation of the Amine Group
- N-Methyl-2-(piperidin-1-yl)ethan-1-amine derivatives (e.g., Cobicistat): Methylation reduces basicity (pKa ~8.5 vs. ~10 for non-methylated amines), enhancing oral bioavailability.
- 2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine (1d): Incorporation of a dimethoxyphenyl ring introduces π-π stacking interactions, likely increasing affinity for serotonin receptors compared to aliphatic analogs .
Key Research Findings and Implications
Substituent Effects on Solubility: Ethoxymethyl and methoxymethyl groups improve aqueous solubility compared to purely aromatic substituents (e.g., trifluoromethylbenzyloxy), making them preferable for non-CNS targets .
Metabolic Stability : Methylation of the amine (as in Cobicistat) or use of ethoxymethyl groups may reduce first-pass metabolism, enhancing bioavailability .
Target Selectivity : Bulky substituents (e.g., biphenylmethoxy in compound 36, MW 378.48) correlate with increased selectivity for protein arginine methyltransferases (PRMTs), suggesting that the ethoxymethyl analog could be optimized for similar targets .
Preparation Methods
General Synthetic Strategy
The synthesis typically starts with the piperidine ring as the core scaffold, which undergoes selective substitution and functional group transformations to introduce the ethoxymethyl group and the ethan-1-amine side chain. Key steps include:
- Nucleophilic substitution or alkylation of piperidine derivatives to install the ethoxymethyl group.
- Amine functionalization through reductive amination or substitution reactions to introduce the ethan-1-amine moiety.
Preparation of 2-(Ethoxymethyl)piperidine Intermediate
A common precursor is 2-(ethoxymethyl)piperidine, which can be synthesized via nucleophilic substitution of piperidine with ethoxymethyl halides or by ring functionalization methods.
For example, 2-(ethoxymethyl)piperidine can be reacted with electrophilic reagents such as 2-chloropropanoyl chloride to form intermediate compounds like 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one, which are useful for further transformations (e.g., amination).
The reaction is typically conducted under controlled conditions with bases like triethylamine to neutralize by-products (e.g., HCl), optimizing yield and purity.
Amination to Form 2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine
The final amine functionality can be introduced by:
Reductive amination: Condensation of the piperidine derivative with aldehydes or ketones followed by reduction, often using mild reducing agents.
Nucleophilic substitution: Reaction of halogenated intermediates (such as chloro-ketones) with ammonia or amines to substitute the halogen with an amine group.
Advanced Synthetic Approaches Using Pyridine Derivatives
Recent research explores the use of pyridine-based complexes for the stereoselective synthesis of aminopiperidines, which are structurally related to the target compound.
Activation of aromatic pyridines through metal coordination (e.g., tungsten complexes) facilitates nucleophilic addition reactions leading to functionalized 3-aminopiperidines.
These methods enable control over stereochemistry and provide access to diverse aminopiperidine derivatives, potentially adaptable for the synthesis of this compound.
Reaction Conditions and Optimization
Key factors influencing the synthesis include:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, ether, acetone | Choice depends on solubility and reaction type |
| Temperature | 0 °C to 100 °C | Lower temps to control elimination side reactions; higher temps for condensation |
| Base | Triethylamine, potassium tert-butoxide | Neutralizes acid by-products, prevents elimination |
| Reaction Time | 1–6 hours | Optimized to maximize yield and minimize by-products |
| Purification | Filtration, recrystallization, chromatography | Ensures high purity of final product |
Example Synthesis Protocol (Based on Analogous Compounds)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-(Ethoxymethyl)piperidine + 2-chloropropanoyl chloride, triethylamine, acetonitrile, room temp | Formation of 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one intermediate |
| 2 | Intermediate + ammonia or ethan-1-amine source, mild heating | Substitution of chloro group with ethan-1-amine group |
| 3 | Purification by filtration and recrystallization | Isolated pure this compound |
Research Findings and Challenges
Stereochemical control: Achieving selective substitution at the 3-position of piperidine is challenging; metal-mediated strategies provide stereoselectivity.
Elimination side reactions: Proton-initiated elimination can revert intermediates back to starting materials; using bases like potassium tert-butoxide helps inhibit these pathways.
Availability of precursors: The synthesis is sometimes limited by the availability of substituted aminopyridines or piperidines, necessitating multi-step syntheses from simpler starting materials.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Piperidine, ethoxymethyl halides | Straightforward, high yield | Requires control of regioselectivity |
| Reaction with acid chlorides | 2-(Ethoxymethyl)piperidine, acid chloride, base | Enables further functionalization | Sensitive to reaction conditions |
| Metal-coordinated pyridine activation | Pyridine derivatives, tungsten complexes | High stereocontrol, diverse products | Complex setup, precursor availability |
| Reductive amination | Aldehydes/ketones, reducing agents | Mild conditions, good yields | Requires purification steps |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-amine, and how can reaction conditions be adjusted to improve yield?
- Methodology : The synthesis typically involves multi-step alkylation or reductive amination. For example, derivatives with similar scaffolds (e.g., 2-(piperidin-1-yl)ethan-1-amine analogs) are synthesized via nucleophilic substitution of piperidine intermediates with ethoxymethyl halides, followed by amine coupling. Key steps include:
- Step 1 : Preparation of 3-(ethoxymethyl)piperidine via alkylation of piperidine with ethoxymethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Coupling the piperidine intermediate with 2-bromoethylamine using catalytic hydrogenation or LiAlH₄ reduction.
- Yield Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (40–80°C), and stoichiometry (1:1.2 amine:alkylating agent) can enhance yields to >70% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Analytical Workflow :
- ¹H/¹³C NMR : The ethoxymethyl group (CH₂OCH₂CH₃) shows characteristic signals:
- ¹H : δ 3.4–3.6 ppm (OCH₂CH₃ quartet, J = 7.0 Hz), δ 1.1–1.3 ppm (CH₃ triplet).
- ¹³C : δ 67–70 ppm (OCH₂), δ 15–18 ppm (CH₃).
- HRMS (ESI-TOF) : Expected [M+H]⁺ for C₁₀H₂₁N₂O: 185.1654. Isotopic peaks (e.g., Cl⁻ adducts) should be monitored if HCl salts are formed .
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and ether C-O (~1120 cm⁻¹) confirm functional groups.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of ethoxymethyl substitution on biological activity?
- SAR Framework :
- Variation of Substituents : Synthesize analogs with methoxymethyl (), propoxymethyl, or cyclopropylmethyl ( ) groups to compare steric/electronic effects.
- Assay Design : Test affinity for target receptors (e.g., GPCRs, ion channels) using radioligand binding assays (IC₅₀ values) or functional cAMP assays. For example, piperidine-based amines in showed antiviral activity modulated by substituent size .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with receptor pockets, focusing on hydrogen bonding with the ethoxy oxygen.
Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro assays?
- Troubleshooting Approach :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, divalent cations).
- Control Compounds : Include reference agonists/antagonists (e.g., histamine for amine receptor assays) to calibrate system sensitivity.
- Metabolic Stability : Assess compound degradation in assay media (e.g., LC-MS/MS quantification over 24 hours) to rule out false negatives .
- Orthogonal Assays : Confirm activity via parallel methods (e.g., patch-clamp electrophysiology for ion channels if fluorescence assays show discrepancies).
Q. How can researchers evaluate the compound's potential role in drug delivery systems or nanomaterial synthesis?
- Methodological Insights :
- Dendrimer Functionalization : The primary amine group enables conjugation to cyclotriphosphazene cores ( ) via EDC/NHS chemistry. Test loading efficiency via UV-Vis (e.g., pyrene-tagged dendrimers).
- Nanoparticle Assembly : Formulate liposomes or micelles using amphiphilic derivatives. Critical micelle concentration (CMC) can be determined via fluorescence quenching with diphenylhexatriene (DPH) .
- In Vitro Release Studies : Monitor drug release kinetics (e.g., doxorubicin) under physiological pH using dialysis membranes and HPLC quantification.
Data Contradiction Analysis
Q. How should researchers address divergent cytotoxicity results between cancer cell lines and primary cells?
- Resolution Strategy :
- Dose-Response Curves : Generate IC₅₀ values across 6–8 concentrations (10 nM–100 µM) to identify cell-type-specific toxicity thresholds.
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets in primary cells.
- Apoptosis Markers : Use Annexin V/PI staining and caspase-3/7 assays to differentiate necrotic vs. apoptotic mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
